

Application Notes and Protocols for Ethyl Isovalerate in Metabolomics

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Compound of Interest

Compound Name: Ethyl isovalerate

Cat. No.: B153875

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Introduction

Ethyl isovalerate, a volatile short-chain fatty acid ester, is emerging as a molecule of interest in the field of metabolomics. As a product of both human and microbial metabolism, its presence and concentration in biological samples can offer insights into various physiological and pathophysiological states. These application notes provide an overview of the utility of **ethyl isovalerate** in metabolomics studies, particularly in the context of gut microbiome research and its potential as a biomarker for specific diseases. Detailed protocols for its quantification in various biological matrices are also presented.

Ethyl isovalerate is formed from the esterification of isovaleric acid and ethanol. Isovaleric acid itself is a branched-chain fatty acid derived from the metabolism of the amino acid leucine by gut bacteria.[1] Consequently, levels of **ethyl isovalerate** can reflect the metabolic activity of the gut microbiota and may be altered in conditions of dysbiosis.

Applications in Metabolomics

The analysis of **ethyl isovalerate** and other volatile organic compounds (VOCs) in metabolomics has the potential to provide non-invasive biomarkers for disease diagnosis and monitoring.[2] Given its origin from microbial metabolism, **ethyl isovalerate** is of particular interest in studies related to:

- Gut Dysbiosis: Alterations in the composition of the gut microbiome can lead to changes in the production of metabolites like isovaleric acid and its esters.[3]
- Inflammatory Bowel Disease (IBD): Chronic inflammation in the gut, characteristic of IBD, is often associated with microbial dysbiosis, which could be reflected in altered **ethyl isovalerate** levels.[4][5]
- Metabolic Diseases: The gut microbiome and its metabolites are increasingly recognized for their role in metabolic disorders. For instance, short-chain fatty acids (SCFAs) have been linked to metabolic dysfunction-associated steatotic liver disease (MASLD).[6][7] While direct evidence for **ethyl isovalerate** is still emerging, its connection to SCFA metabolism makes it a candidate for investigation in these conditions.

Quantitative Data Summary

While specific quantitative data for **ethyl isovalerate** in human plasma, urine, or breath from large-scale metabolomics studies are not yet widely published, data from related volatile compounds and short-chain fatty acids provide a basis for expected concentration ranges and analytical approaches. The following table summarizes relevant quantitative data that can inform the design of metabolomics studies targeting **ethyl isovalerate**.

Metabolite/ Analyte Class	Biological Matrix	Condition	Concentrati on Range	Analytical Method	Reference
Short-Chain Fatty Acids	Plasma	Healthy Controls	Acetate: ~30- 60 µM; Propionate: ~1-5 µM; Butyrate: ~1- 5 µM	GC-MS/MS	[6] [7]
Plasma	MASLD Patients	Propionate, Valerate, α- methylbutyrat e: Significantly higher than controls	GC-MS/MS	[6] [7]	
Volatile Compounds	Stool	Healthy Volunteers	Ethyl butanoate: 39 - 2468 ng/g; 3- methylbutano ic acid (isovaleric acid): 64 - 8262 ng/g	TD-GC-MS	[8] [9] [10]
Fatty Acid Ethyl Esters	Post-Mortem Plasma	N/A (Method Validation)	LLOQ: 0.015 - 0.05 µg/mL; ULOQ: 5.0 - 10.0 µg/mL	GC-QqQ/MS	[11]

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; MASLD: Metabolic Dysfunction-Associated Steatotic Liver Disease; TD-GC-MS: Thermal Desorption-Gas Chromatography-Mass Spectrometry; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; GC-QqQ/MS: Gas Chromatography-Triple Quadrupole Mass Spectrometry.

Experimental Protocols

Protocol 1: Quantification of Ethyl Isovalerate in Stool by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is adapted from methods for quantifying volatile organic compounds in stool samples.^{[8][9][10]}

1. Sample Preparation:

- Homogenize frozen stool samples.
- Weigh approximately 200 mg of homogenized stool into a 20 mL headspace vial.
- Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled 3-methylbutanoic acid or a non-endogenous ester like ethyl heptanoate).
- Add 1 mL of saturated sodium chloride solution to enhance the release of volatile compounds.
- Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

- Incubate the vial at 60°C for 20 minutes with agitation to allow for equilibration of volatiles in the headspace.
- Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

3. GC-MS Analysis:

- Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
- Column: Use a DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature of 40°C, hold for 2 minutes.
 - Ramp to 150°C at 5°C/min.
 - Ramp to 250°C at 15°C/min, hold for 5 minutes.
- Mass Spectrometer:

- Operate in electron ionization (EI) mode at 70 eV.
- Acquire data in full scan mode (m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification.
- SIM ions for **Ethyl Isovalerate**: m/z 88 (quantifier), 73, 101, 130.
- SIM ions for Internal Standard: Select appropriate ions based on the chosen standard.

4. Quantification:

- Generate a calibration curve using standards of **ethyl isovalerate** prepared in a matrix mimicking stool (e.g., a slurry of yeast extract and peptone) and spiked with the internal standard.
- Calculate the concentration of **ethyl isovalerate** in the samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of Ethyl Isovalerate in Plasma by GC-MS

This protocol is adapted from methods for the analysis of fatty acid ethyl esters in plasma.[\[11\]](#)

1. Sample Preparation (Liquid-Liquid Extraction):

- To 500 μ L of plasma in a glass tube, add a known amount of a suitable internal standard (e.g., heptadecanoic acid ethyl ester).
- Add 1.5 mL of cold methanol, vortex for 5 minutes, and centrifuge at 2500 x g for 15 minutes at 4°C to precipitate proteins.
- Transfer the supernatant to a new glass tube.
- Add 2 mL of n-hexane and vortex for 2 minutes.
- Centrifuge at 1500 x g for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer to a clean tube.
- Repeat the hexane extraction on the remaining aqueous layer and combine the hexane fractions.
- Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100 μ L of hexane for GC-MS analysis.

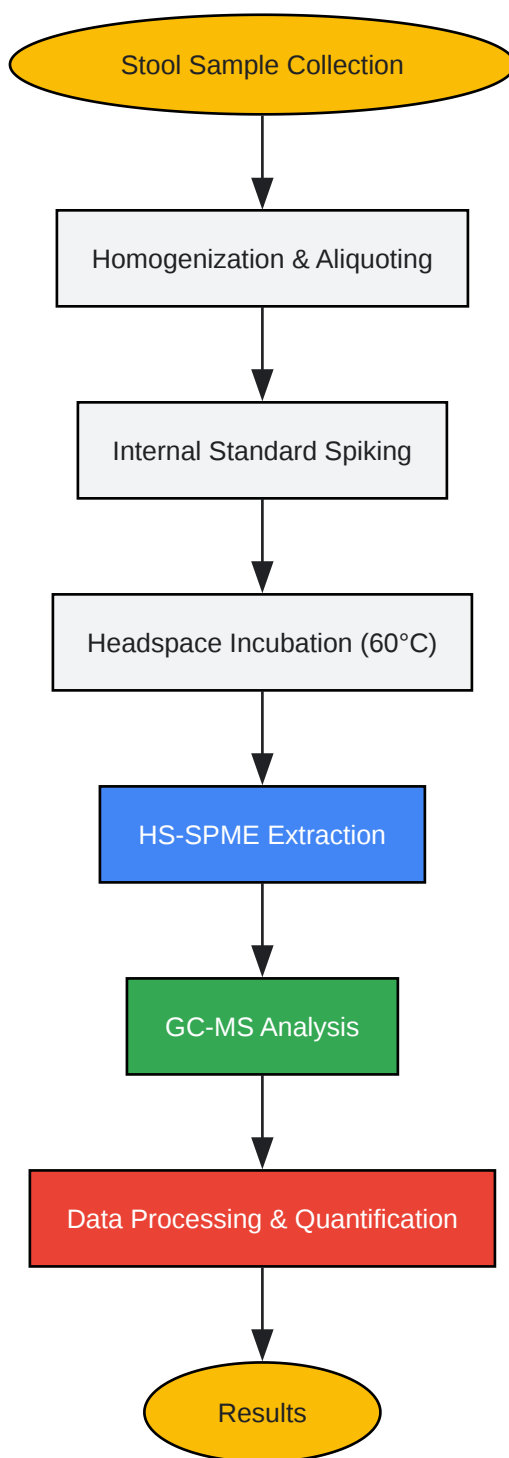
2. GC-MS Analysis:

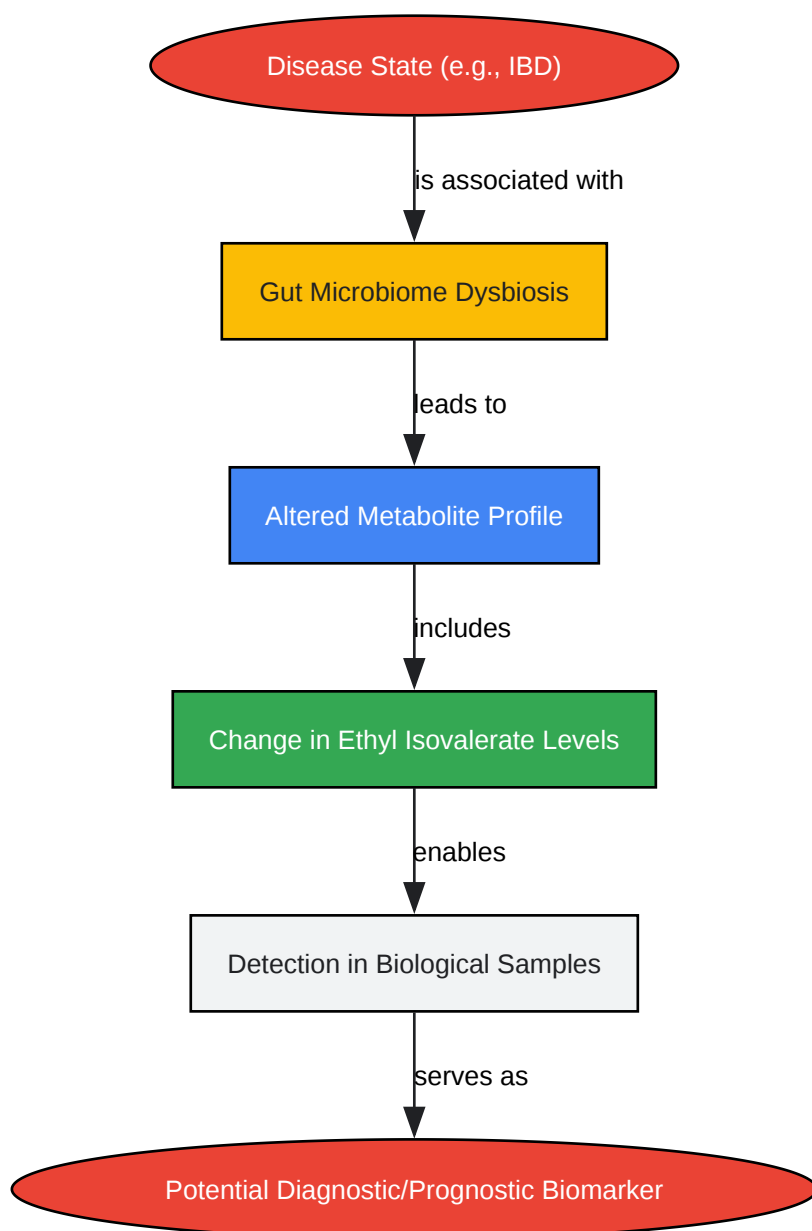
- Injector: Inject 1 μ L of the reconstituted extract in splitless mode at 250°C.

- Column: Use a ZB-5MS column (30 m x 0.25 mm, 0.25 μ m film thickness) or similar.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature of 50°C, hold for 1 minute.
 - Ramp to 200°C at 10°C/min.
 - Ramp to 300°C at 20°C/min, hold for 5 minutes.
 - Mass Spectrometer:
 - Operate in EI mode at 70 eV.
 - Use SIM mode for quantification with the same ions as in Protocol 1.
3. Quantification:
- Prepare a calibration curve by spiking blank plasma with known concentrations of **ethyl isovalerate** and the internal standard and subjecting them to the same extraction procedure.
 - Quantify **ethyl isovalerate** in the samples based on the calibration curve.

Visualizations

Signaling Pathway and Metabolic Origin





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